
9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H14ClNO. It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry and material science . Acridine derivatives have been actively researched for their potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine Acridine derivatives, a group to which this compound belongs, have been researched for their potential therapeutic effects on a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The mode of action of This compound It is known that acridine derivatives generally exert their effects through dna intercalation, which impacts biological processes involving dna and related enzymes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Acridine derivatives are known to interact with dna and related enzymes, which could potentially affect various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound It is known that acridine derivatives can have beneficial biological or photochemical effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that acridine derivatives can cross the blood-brain barrier and have stronger inhibitory effects on acetylcholinesterase than their analogues .
Biochemical Analysis
Biochemical Properties
It is known that acridine derivatives, to which this compound belongs, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Cellular Effects
Acridine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that acridine derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Acridine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 9-chloroacridine with methoxy-substituted reagents in the presence of a suitable catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroacridine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acridine derivatives.
Industry: The compound is used in the development of materials with specific photophysical properties.
Comparison with Similar Compounds
Similar compounds to 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine include other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
7-Methoxytacrine: Another derivative with potential therapeutic applications.
What sets this compound apart is its unique combination of a chlorine atom and a methoxy group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZZVYSFUSLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
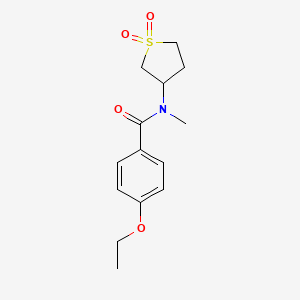
![N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2702368.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2702369.png)
![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2702372.png)
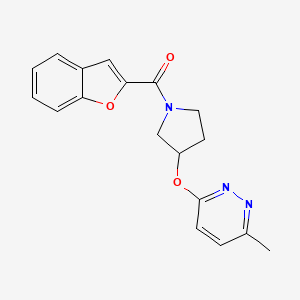

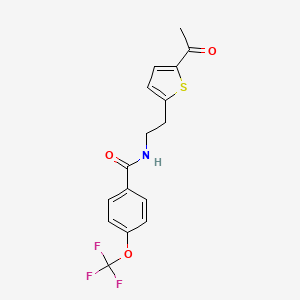
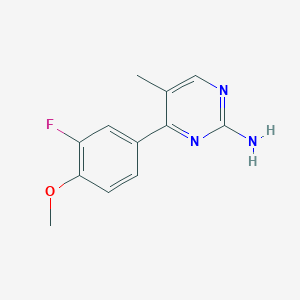
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![3,4-dimethyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2702386.png)
![N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2702387.png)
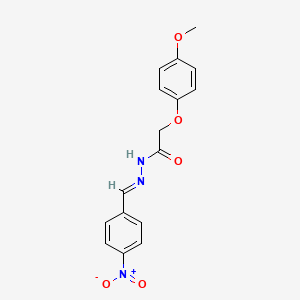
![4-fluoro-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2702389.png)
